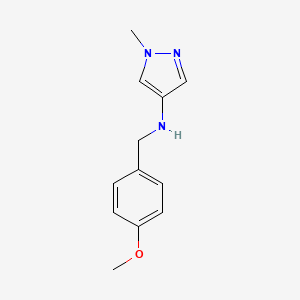

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |

InChI Key |

LBFQFDJKYWUFCM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The alkylation proceeds via an SN2 mechanism, where the primary amine at the 4-position of the pyrazole ring attacks the electrophilic carbon of the 4-methoxybenzyl halide. Deprotonation of the amine by a base enhances nucleophilicity, facilitating the displacement of the halide leaving group. Stoichiometric ratios typically employ a 1:1 molar ratio of amine to benzyl halide, though slight excesses of the halide (1.1–1.2 equivalents) are used to drive the reaction to completion.

Solvent Selection and Optimization

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are preferred due to their ability to solubilize both reactants and stabilize ionic intermediates. DMF, with a high dielectric constant (ε = 36.7), enhances reaction rates by stabilizing the transition state, while acetonitrile offers milder conditions suitable for heat-sensitive substrates.

Base Influence on Reaction Efficiency

Inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH) are commonly used. K2CO3, employed in substoichiometric amounts (1.5 equivalents), effectively deprotonates the amine without promoting side reactions such as elimination.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, a mixture of 1-methyl-1H-pyrazol-4-amine (1.0 equiv), 4-methoxybenzyl chloride (1.1 equiv), and K2CO3 (1.5 equiv) in DMF reaches 90% conversion within 15 minutes at 120°C under microwave conditions.

Catalytic Methods

Palladium-catalyzed coupling reactions, though less common for this compound, offer routes to functionalized derivatives. For instance, Buchwald-Hartwig amination could theoretically couple 4-bromo-1-methylpyrazole with 4-methoxybenzylamine, but this approach remains unexplored in the literature.

Industrial-Scale Production Techniques

Scalable synthesis requires continuous flow reactors to improve heat and mass transfer. A representative protocol involves:

-

Continuous Feed : 1-Methyl-1H-pyrazol-4-amine (0.5 M) and 4-methoxybenzyl chloride (0.55 M) in DMF are pumped into a reactor at 100°C.

-

In-Line Quenching : The effluent is mixed with aqueous NaOH to neutralize excess base.

-

Automated Purification : Centrifugal partition chromatography isolates the product with >95% purity.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine as an anticancer agent. In a study involving a series of pyrazole derivatives, compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines, demonstrating a GI50 value ranging from 0.127 to 0.560 μM . This suggests that the compound may act as a selective inhibitor for certain kinases involved in cancer cell proliferation.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has shown promise in inhibiting Kit protein kinases, which are implicated in various inflammatory conditions such as rheumatoid arthritis and psoriasis. The inhibition of these kinases can lead to improved treatment outcomes for patients suffering from inflammatory diseases .

1.3 Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has been studied for its neuroprotective effects. Compounds derived from pyrazole structures have been reported to exhibit selective inhibitory activity against monoamine oxidase enzymes, which are associated with neurodegenerative disorders . This suggests potential applications in treating conditions like Parkinson's disease and depression.

Cosmetic Applications

The compound is being explored for its utility in cosmetic formulations. Its ability to inhibit Kit kinases offers a pathway for developing treatments for skin disorders such as hyperpigmentation and mastocytosis . Furthermore, it may contribute to skin whitening and anti-aging products due to its biochemical properties that enhance skin appearance.

Synthesis and Characterization

The synthesis of this compound can be achieved through efficient methods such as solvent-free condensation reactions followed by reductive amination techniques. These methods not only simplify the synthesis process but also yield high purity products suitable for further biological testing .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine and related compounds:

*Estimated based on structural similarity.

Biological Activity

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial and anti-inflammatory effects, as well as its potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.27 g/mol. The compound features a methoxyphenyl group linked to a pyrazole ring, which enhances its biological activity by facilitating interactions with various molecular targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including E. coli and Bacillus subtilis, at concentrations effective for therapeutic applications . The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX, leading to reduced inflammation . This property suggests potential therapeutic benefits for conditions like arthritis and other inflammatory diseases.

3. Anticancer Properties

The pyrazole scaffold is known for its anticancer activity, and this compound is no exception. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values indicating potent antiproliferative activity . The compound's ability to induce apoptosis in cancer cells further underscores its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazol-3-amine | Antimicrobial properties | |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Potential anti-inflammatory effects | |

| 5-Amino-1-phenyl-1H-pyrazol-3-ol | Anticancer properties |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound inhibited Mycobacterium tuberculosis at low concentrations, showing promise as an anti-tubercular agent .

- Anti-inflammatory Mechanism : Another investigation revealed that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its potential use in clinical settings .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine, and how are purity and yield optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-amine) and a benzylating agent (e.g., 4-methoxybenzyl chloride) under basic conditions (e.g., K₂CO₃ or NaOH in DMSO or DMF) . Key steps include:

- Reaction Optimization : Temperature (35–80°C), solvent polarity, and catalyst selection (e.g., CuBr for Ullmann-type coupling) influence yield .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .

- Yield Improvement : Scaling via continuous flow reactors or microwave-assisted synthesis enhances efficiency for multi-gram batches .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrazole ring protons at δ 7.2–7.5 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 232.12) .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O of methoxy at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL .

Q. What biological activities have been preliminarily reported for this compound?

Methodological Answer:

- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (MIC values reported via broth microdilution) .

- Cytotoxicity : Evaluated via MTT assays (IC₅₀ values in cancer cell lines, e.g., HeLa or MCF-7) .

- Anti-inflammatory Potential : COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMSO vs. DMF), and catalyst loading (e.g., 5–20 mol% CuBr) to identify optimal parameters .

- In-line Analytics : Use FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .

- Scale-up Challenges : Mitigate exothermicity via controlled addition rates and inert atmospheres to prevent by-products .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- SAR Analysis : Compare with analogs (e.g., N-(4-ethoxybenzyl) derivatives) to isolate substituent effects .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate target engagement (e.g., kinase or receptor binding) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., EGFR or 5-HT receptors) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What alternative synthetic routes exist to improve regioselectivity?

Methodological Answer:

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?

Methodological Answer:

- Key Modifications :

- Methoxy Position : Para-substitution (vs. ortho/meta) enhances target affinity .

- Pyrazole Methyl Group : Removal reduces metabolic stability (CYP3A4 susceptibility) .

- Bioisosteres : Replace methoxy with trifluoromethoxy to improve lipophilicity .

Q. What methodologies characterize the compound’s metabolic fate and pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.